BENGHE Methodological & Application

Check Availability & Pricing

Application Note: CRISPR/Cas9 Mediated
Knockout of the Sepl5 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAP15

Cat. No.: B12372761

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 15-kDa selenoprotein (Sepl5 or SELENOF) is an endoplasmic reticulum (ER)-resident
protein characterized by a thioredoxin-like fold.[1][2][3] As a selenoprotein, it contains a rare
selenocysteine (Sec) residue in its active site, which is critical for its function.[2][4] Sepl5 plays
a crucial role in the quality control of glycoprotein folding by forming a complex with UDP-
glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that identifies and reglucosylates
misfolded glycoproteins, retaining them in the ER for further folding attempts.[5][6][7] Beyond
its role in protein folding, Sep15 is implicated in maintaining redox homeostasis.[1][8] Studies
using knockout mouse models have revealed its involvement in diverse physiological and
pathological processes, including cataract development and colon carcinogenesis.[1][9]

The CRISPR/Cas9 system offers a powerful and precise method for gene knockout, enabling
researchers to create robust in vitro and in vivo models to dissect gene function.[10] This
document provides detailed protocols for the CRISPR/Cas9-mediated knockout of the Sepl5
gene, from initial SgRNA design to the validation of knockout clones, and summarizes the
expected phenotypic outcomes based on existing literature.

Biological Context and Signaling Pathway

Sepl5 is a key co-chaperone in the calnexin/calreticulin cycle, a major pathway for
glycoprotein folding in the ER. Its primary binding partner, UGGT, acts as a sensor for
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misfolded proteins.[6][11] UGGT recognizes improperly folded glycoproteins and adds a
glucose residue back to their N-linked glycans.[11] This modification allows the misfolded
protein to be recognized by the lectin chaperones calnexin and calreticulin for another folding
attempt. The Sep15-UGGT complex is thought to couple the folding status of glycoproteins with
the redox environment of the ER, although the precise mechanism is still under investigation.[6]
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Figure 1: Role of the Sep15-UGGT complex in ER glycoprotein quality control.

Phenotypic Consequences of Sepl5 Knockout

Data from Sep15 knockout mouse models provide critical insights into its in vivo function.
These mice are generally viable and fertile with no gross abnormalities in brain morphology.[1]
However, they exhibit distinct pathologies linked to failed protein quality control and altered
redox balance.[1][9]

Key Phenotypes:

o Cataract Development:Sepl5 knockout mice develop prominent nuclear cataracts at an
early age, which is attributed to the improper folding of lens proteins rather than severe
oxidative stress.[1]

o Altered Redox Homeostasis: While not activating major ER stress pathways, the absence of
Sepl5 leads to elevated parameters of oxidative stress in the liver.[1]
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» Protection Against Colon Carcinogenesis: In a chemically induced model of colon cancer
(using azoxymethane), Sepl5 knockout mice show a significant reduction in the formation of
aberrant crypt foci (ACF), suggesting Sep15 may have an oncogenic role in this context.[9]
[12][13]

Molecular Changes:

The protection against colon carcinogenesis is associated with significant changes in gene
expression. Most notably, the expression of Guanylate Binding Protein-1 (GBP-1) is strongly
upregulated at both the mRNA and protein levels in the colonic mucosa of knockout mice.[9]
[13] This is often accompanied by an increase in plasma interferon-y.[13]

Fold Change /

Parameter Genotype Result L Reference
Significance

Aberrant Crypt Wild-Type vs. Mean ACF per WT: ~35, KO: 0.001

<0.

Foci (ACF) Sepl5 KO mouse ~15 P

GBP-1 mRNA Wild-Type vs. Relative mRNA ~18-fold increase

Expression Sepl5 KO level in colon in KO

Apoal mRNA Wild-Type vs. Relative mRNA ~10-fold

Expression Sepl5 KO level in colon decrease in KO

Apoa4 mRNA Wild-Type vs. Relative mRNA ~7-fold decrease

Expression Sepl5 KO level in colon in KO

Table 1:

Summary of

guantitative

molecular and
phenotypic data
from Sepl5
knockout mice.

Experimental Workflow for Sepl5 Knockout

Generating a stable knockout cell line using CRISPR/Cas9 is a multi-step process that requires
careful design, execution, and rigorous validation. The overall workflow involves designing a
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specific single guide RNA (sgRNA), delivering the CRISPR/Cas9 machinery into the target
cells, isolating single-cell clones, and validating the gene disruption at both the genomic and
protein levels.[10][14]
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Figure 2: General experimental workflow for generating a Sep15 knockout cell line.
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Detailed Protocols

The following protocols provide a framework for generating Sep15 knockout cell lines. They
should be optimized based on the specific cell type used.

Protocol 4.1: sgRNA Design for Sep15

Effective and specific gene knockout begins with well-designed sgRNAs.[15] For Sepl5,
targeting an early, functionally critical exon is recommended to maximize the chance of
generating a loss-of-function mutation. The knockout mouse models were successfully
generated by targeting exon 2, which codes for the UGGT-binding domain.[1]

o Obtain Target Sequence: Retrieve the genomic sequence of the Sepl15 gene (also known as
SELENOF) for the species of interest from a database like NCBI or Ensembl. Focus on the
seqguence of exon 2.

o Use Design Tools: Input the target sequence into a web-based sgRNA design tool (e.g.,
CHOPCHOP, Benchling, Synthego). These tools identify potential 20-nucleotide sgRNA
sequences adjacent to a Protospacer Adjacent Motif (PAM) (e.g., NGG for S. pyogenes
Cas9) and score them based on predicted on-target efficiency and potential off-target sites.
[14]

o Select and Order sgRNAs: Choose 2-3 top-scoring sgRNAs with low off-target predictions. It
is best practice to test multiple sgRNAs.[14] For RNP (ribonucleoprotein) delivery, synthetic
sgRNAs can be ordered directly. For plasmid-based delivery, the 20-nt target sequences will
need to be cloned into an appropriate expression vector.
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Parameter Example Value
Target Gene Human SEP15 (SELENOF)
Target Exon Exon 2

GCATGCTGGTTCTCAGGCTCAG
Example sgRNA Sequence

(hypothetical)
PAM Sequence AGG
Genomic Locus (GRCh38) Chrl: 86,862,445-86,914,424

Table 2: Example design parameters for

targeting the human Sepl5 gene.

Protocol 4.2: Delivery via RNP Lipofection

Delivery of pre-complexed Cas9 protein and synthetic SgRNA as a ribonucleoprotein (RNP) is
highly efficient and can reduce off-target effects by limiting the time the Cas9 nuclease is active
in the cell.[14]

o Cell Preparation: Seed the target cells in a 24-well plate such that they reach 70-80%
confluency on the day of transfection.

 RNP Complex Formation:

o In an RNase-free tube, dilute purified Cas9 nuclease and synthetic sgRNA in an
appropriate buffer (e.g., Opti-MEM). A molar ratio of 1:1.2 (Cas9:sgRNA) is a good starting
point.

o Incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
» Transfection:
o Dilute a lipofection reagent (e.g., Lipofectamine CRISPRMAX) in Opti-MEM.

o Add the RNP complexes to the diluted lipid reagent, mix gently, and incubate for 5
minutes.
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o Add the RNP-lipid mixture dropwise to the cells.

 Incubation: Incubate the cells for 48-72 hours. A portion of the cells can be harvested at this
stage to assess initial editing efficiency using a T7E1 assay or Sanger sequencing of the
bulk population.[16]

Protocol 4.3: Clonal Selection by Limiting Dilution
To obtain a homogenous population of cells with the desired mutation, single cells must be
isolated and expanded.[16]

o Cell Harvest: After 48-72 hours post-transfection, detach the cells using trypsin.

e Cell Counting: Resuspend the cells in fresh media and count them using a hemocytometer
or automated cell counter.

» Serial Dilution: Perform serial dilutions to achieve a final concentration of 0.5-1 cell per 100
ML.

e Plating: Dispense 100 pL of the diluted cell suspension into each well of several 96-well
plates. According to the Poisson distribution, this concentration should result in
approximately one-third of the wells containing a single cell.

e Incubation and Monitoring: Incubate the plates and monitor for colony formation over 1-3
weeks. Mark wells that clearly originated from a single colony.

e Expansion: Once colonies are sufficiently large, transfer them to larger wells (e.g., 24-well,
then 6-well plates) for expansion.

Protocol 4.4: Validation of Sep15 Knockout

Validation is a critical step to confirm the knockout at both the genomic and protein levels.[17]
[18]

o Genomic DNA Extraction: Harvest cells from each expanded clone. A portion is used for DNA
extraction, and the rest is cryopreserved or maintained for protein analysis.
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o PCR Amplification: Design primers to amplify a ~400-800 bp region of the Sep15 gene
flanking the sgRNA target site. Perform PCR on the extracted gDNA from each clone and a
wild-type control.[14]

e Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

 Indel Analysis: Analyze the sequencing chromatograms using a tool like TIDE or ICE.
Compared to the wild-type sequence, knockout clones will show superimposed peaks
downstream of the cut site, indicating the presence of insertions or deletions (indels).[16]
Homozygous knockout clones will have a single, clean but mutated sequence, while
heterozygous or biallelic mutant clones will show mixed traces.

e Western Blot Analysis:

o Prepare protein lysates from the clones that were confirmed to have frameshift-inducing
indels on both alleles.

o Perform a Western blot using a validated primary antibody against the Sep15 protein.

o Atrue knockout clone will show a complete absence of the Sep15 protein band compared
to the wild-type control.[17][18] A loading control (e.g., GAPDH, (-actin) must be included
to ensure equal protein loading.

Off-Target Considerations

While CRISPR/Cas9 is highly specific, off-target cleavage can occur at genomic sites with
sequence similarity to the target sgRNA. It is crucial to minimize and, if necessary, evaluate

these effects.

e Minimization Strategies: Use sgRNA design tools that predict and help avoid sites with high
off-target potential.[19] Employ high-fidelity Cas9 variants or use the RNP delivery method,
which degrades more quickly than plasmid-expressed Cas9.[14]

o Detection: If required for the experimental context, off-target analysis can be performed by
sequencing the top predicted off-target sites or through unbiased methods like GUIDE-seq
(though this is often unnecessary for initial cell line generation).
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By following these detailed protocols, researchers can reliably generate and validate Sep15
knockout models, providing a valuable tool for investigating its role in protein folding, redox
biology, and disease pathogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roles of the 15-kDa selenoprotein (Sepl5) in redox homeostasis and cataract
development revealed by the analysis of Sep 15 knockout mice - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. SEP15 - Wikipedia [en.wikipedia.org]

o 3. “Alphabet” Selenoproteins: Their Characteristics and Physiological Roles - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Selenoproteins: Molecular Pathways and Physiological Roles - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. "Association between the 15-kDa Selenoprotein and UDP-glucose:Glycoprot” by
Konstantin V. Korotkov, Easwari Kumaraswamy et al. [digitalcommons.unl.edu]

¢ 6. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its
partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. biorxiv.org [biorxiv.org]

» 8. [Redox reactions of Sepl5 and its relationship with tumor development] - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. Knockout of the 15 kDa Selenoprotein Protects against Chemically-Induced Aberrant
Crypt Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

e 10. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab
[onelab.andrewalliance.com]

e 11. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its
partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nim.nih.gov]

e 12. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12372761?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21768092/
https://pubmed.ncbi.nlm.nih.gov/21768092/
https://pubmed.ncbi.nlm.nih.gov/21768092/
https://en.wikipedia.org/wiki/SEP15
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4101630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4101630/
https://digitalcommons.unl.edu/biochemgladyshev/49/
https://digitalcommons.unl.edu/biochemgladyshev/49/
https://pubmed.ncbi.nlm.nih.gov/39133860/
https://pubmed.ncbi.nlm.nih.gov/39133860/
https://www.biorxiv.org/content/10.1101/2025.08.11.669745v1.full.pdf
https://pubmed.ncbi.nlm.nih.gov/12600282/
https://pubmed.ncbi.nlm.nih.gov/12600282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3514276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3514276/
https://onelab.andrewalliance.com/library/crispr-cas9-mediated-gene-knockout-EanXewWx
https://onelab.andrewalliance.com/library/crispr-cas9-mediated-gene-knockout-EanXewWx
https://pmc.ncbi.nlm.nih.gov/articles/PMC11348098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11348098/
https://aacrjournals.org/cancerres/article/71/8_Supplement/1868/570482/Abstract-1868-Sep15-knockout-in-mice-provides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» 13. Knockout of the 15 kDa selenoprotein protects against chemically-induced aberrant crypt
formation in mice - PubMed [pubmed.ncbi.nim.nih.gov]

e 14. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using
RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]

e 15. cellecta.com [cellecta.com]
e 16. genemedi.net [genemedi.net]

e 17. How to Validate Gene Knockout Efficiency: Methods & Best Practices
[synapse.patshap.com]

e 18. cyagen.com [cyagen.com]

e 19. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on
Human and Animal Cell - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Note: CRISPR/Cas9 Mediated Knockout of
the Sepl5 Gene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372761#crispr-cas9-mediated-knockout-of-sep15-
gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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